(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride
Description
This compound features a piperazine core substituted with a 2-(furan-2-yl)-2-hydroxyethyl group and a thiophen-2-yl methanone moiety, forming a hydrochloride salt to enhance solubility. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in targeting receptors such as serotonin, dopamine, and opioid systems . Structural characterization of similar compounds often employs X-ray crystallography (e.g., SHELX software ) and spectroscopic methods like FT-IR, as noted in for carbonyl confirmation .
Properties
IUPAC Name |
[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-thiophen-2-ylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S.ClH/c18-12(13-3-1-9-20-13)11-16-5-7-17(8-6-16)15(19)14-4-2-10-21-14;/h1-4,9-10,12,18H,5-8,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFRWKOXLBEBQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride is a synthetic organic molecule featuring a complex structure that includes a piperazine ring, furan, and thiophene moieties. Its unique combination of functional groups suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Piperazine Ring : Known for its role in various pharmaceutical agents, contributing to the compound's biological activity.
- Furan Moiety : Associated with antioxidant and anti-inflammatory properties.
- Thiophene Moiety : Often linked to antimicrobial and anticancer activities.
The biological activity of this compound may involve several mechanisms:
- Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, potentially influencing pain perception and mood regulation.
- Antimicrobial Activity : The presence of furan and thiophene rings suggests possible antibacterial and antifungal properties, as seen in similar compounds.
- Anticancer Potential : Studies on related furan derivatives indicate potential cytotoxic effects against cancer cell lines.
Research Findings
Recent studies have explored various aspects of the biological activity of compounds similar to this compound. Below are some notable findings:
Antimicrobial Activity
Research indicates that compounds containing furan and thiophene rings exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of furan have shown effectiveness against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 64 µg/mL to lower values in optimized conditions .
Anticancer Activity
Furan derivatives have been evaluated for their anticancer properties, showing promising results against various cancer cell lines. For example, certain furan-based compounds demonstrated IC50 values as low as 0.15 µg/mL against HeLa cells, indicating potent cytotoxicity .
Case Studies
- Study on Antibacterial Properties :
- Evaluation of Anticancer Effects :
Comparative Analysis
To better understand the potential of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Piperazine Derivative | Piperazine ring | Antidepressant, antimicrobial |
| Thiophene-based | Thiophene ring | Antimicrobial, anticancer |
| Furan Derivative | Furan ring | Antioxidant, anti-inflammatory |
This table highlights the diverse biological activities associated with similar structural motifs, suggesting that our compound may possess a multifaceted pharmacological profile.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally related piperazine derivatives:
| Compound Name | Substituents on Piperazine | Molecular Formula | Synthesis Route | Key Properties/Activities | Reference |
|---|---|---|---|---|---|
| Target Compound | 2-(Furan-2-yl)-2-hydroxyethyl, thiophen-2-yl | C₁₆H₁₉N₂O₃S·HCl | Likely HOBt/TBTU-mediated coupling | Pending toxicological studies | |
| MK37 (Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone) | 4-(Trifluoromethyl)phenyl, thiophen-2-yl | C₁₇H₁₆F₃N₂OS | HOBt/TBTU in DMF | CNS activity (hypothesized) | |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | 4-Aminophenyl, furan-2-yl | C₁₆H₁₇N₃O₂ | Nucleophilic substitution + nitro reduction | Enhanced binding affinity (e.g., serotonin receptors) | |
| 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone | Phenyl, chloroethyl | C₁₂H₁₄ClN₂O | SN2 reaction | Antifungal, antitumor potential |
Key Differences and Implications
- Thiophene vs. Furan: Thiophene’s sulfur atom enhances electron delocalization and metabolic stability relative to furan’s oxygen, which may influence pharmacokinetics . Aromatic Modifications: The 4-aminophenyl group in ’s compound introduces a strong electron-donating group, likely increasing receptor affinity compared to the target’s hydroxyethyl chain .
Synthetic Routes :
- Most analogs (e.g., MK37, ’s compound) use coupling agents (HOBt/TBTU) or nucleophilic substitutions, suggesting the target compound follows similar protocols .
- The hydrochloride salt form of the target compound necessitates post-synthesis acid treatment, a common strategy for improving bioavailability .
Research Findings and Implications
Physicochemical Properties
- Solubility : The hydrochloride salt improves aqueous solubility, critical for oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
